![molecular formula C16H12N4 B14638030 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- CAS No. 56807-24-0](/img/structure/B14638030.png)
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- is a tricyclic-fused heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound is part of the broader class of indole-based 2-aminopyrimidines, which are known for their diverse pharmacological properties, including antimalarial, antitumor, and kinase inhibitory activities .
Vorbereitungsmethoden
The synthesis of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be achieved through various synthetic routes. One common method involves the annulation reaction between 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using potassium hydroxide as the base in refluxing ethanol medium . This method is favored for its mild and economical reaction conditions, as well as its minimal environmental impact.
Another approach involves the three-component one-pot reaction of 1-methylindolin-2-one, acetophenone, and urea using potassium fluoride-alumina as a catalyst . This method is efficient and yields the desired compound with high purity.
Analyse Chemischer Reaktionen
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are functionalized derivatives that can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including antimalarial and antitumor properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor by binding to the active site of protein kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be compared with other similar compounds, such as:
4-phenyl-5H-pyrimido[5,4-b]indol-2-amine: This compound has a similar structural framework but differs in the position of the phenyl group.
2-chloropyrimidoindole derivatives: These compounds have functional groups like morpholino, azido, and cyano, which impart different chemical properties.
The uniqueness of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- lies in its specific structural arrangement and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
56807-24-0 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16/h1-9H,(H3,17,18,19,20) |
InChI-Schlüssel |
LLZVGCZCFWZSIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


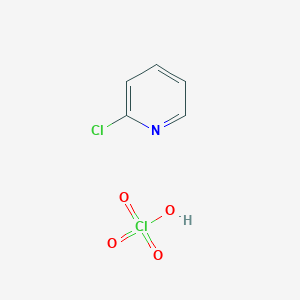
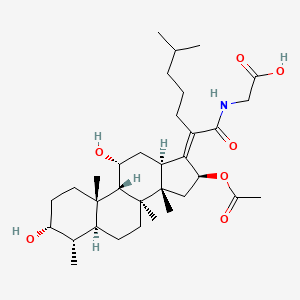

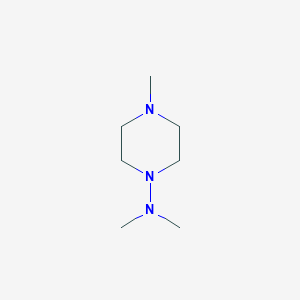
methanethione](/img/structure/B14637979.png)
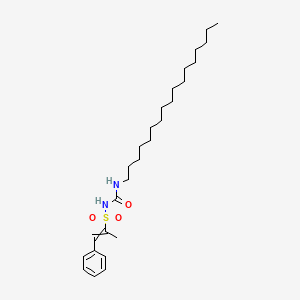
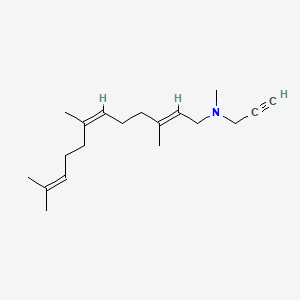
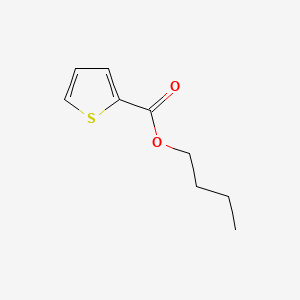
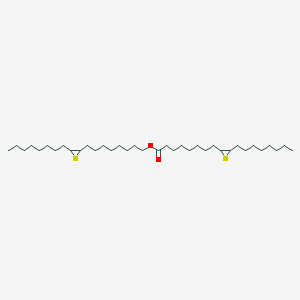
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
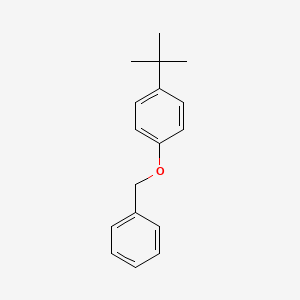
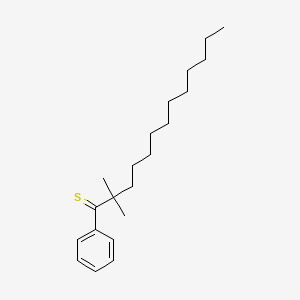

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
